(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one
Overview
Description
(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a benzodioxin moiety attached to an indole core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one typically involves the condensation of an indole-2-one derivative with a benzodioxin aldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxin or indole moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Studies may focus on its interaction with biological targets and its ability to modulate specific biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug development. Researchers aim to optimize its pharmacokinetic and pharmacodynamic properties to create effective therapeutic agents.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-3-one: A closely related compound with a similar structure but different substitution pattern.
(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-amine: Another related compound with an amine group instead of a ketone.
Uniqueness
(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one is unique due to its specific substitution pattern and the presence of both benzodioxin and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17-13(12-3-1-2-4-14(12)18-17)9-11-5-6-15-16(10-11)21-8-7-20-15/h1-6,9-10H,7-8H2,(H,18,19)/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKFHYVBTVKREJ-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C\3/C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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